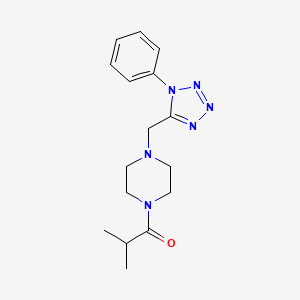
2-(6,8-Dibromoquinolin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,8-Dibromoquinolin-2-yl)phenol is a chemical compound with the molecular formula C15H9Br2NO. It has a molecular weight of 379.05 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol .Molecular Structure Analysis
The molecular structure of 2-(6,8-Dibromoquinolin-2-yl)phenol consists of a phenol group attached to a quinoline ring, which is further substituted with two bromine atoms .Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving 2-(6,8-Dibromoquinolin-2-yl)phenol .Wissenschaftliche Forschungsanwendungen
Chemosensors and Fluorescent Probes
Selective Detection of Metal Ions : 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol, a derivative of 2-(6,8-Dibromoquinolin-2-yl)phenol, has been used for the selective sensing of Zn2+ ions. Another derivative, 4-nitro-2-((quinolin-8-ylimino)methyl)phenol, is effective for Al3+ ion detection. These chemosensors show potential for biological applications and intracellular metal ion detection in cancer cells (Ghorai et al., 2020).
Comparison of Fluorescence Sensing Properties : Different isomers based on the quinoline structure have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. These compounds display dual fluorescence and can detect these ions with significant changes in fluorescence intensity (Hazra et al., 2018).
Potential Therapeutic Applications
Anticancer Activity : Aminoquinoline-based compounds, including derivatives of 2-(6,8-Dibromoquinolin-2-yl)phenol, demonstrate potential for cancer cell discrimination and therapeutic applications. They can act as biocompatible fluorescent and colorimetric pH sensors, useful for differentiating normal and cancer cells (Mandal et al., 2018).
Growth Inhibition and Apoptosis in Cancer Cells : Alkylaminophenols, structurally related to 2-(6,8-Dibromoquinolin-2-yl)phenol, have shown significant anticancer properties against osteosarcoma cells, indicating the potential of phenol derivatives in cancer treatment (Doan et al., 2017).
Antimicrobial Activity : Novel compounds incorporating the 6,8-Dibromoquinazolin-4-one moiety have been synthesized and evaluated for antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Savaliya, 2022).
Wirkmechanismus
While the specific mechanism of action for 2-(6,8-Dibromoquinolin-2-yl)phenol is not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGPKNOZEUPVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,8-Dibromoquinolin-2-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)

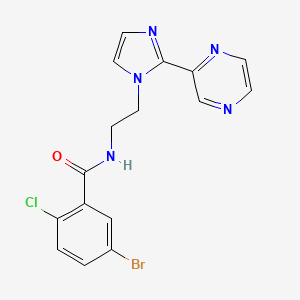
![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)
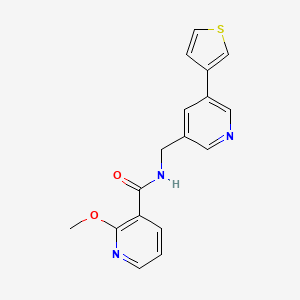
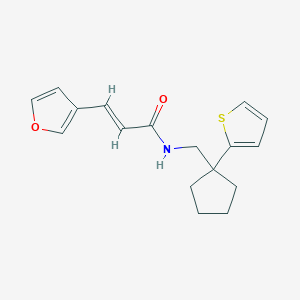
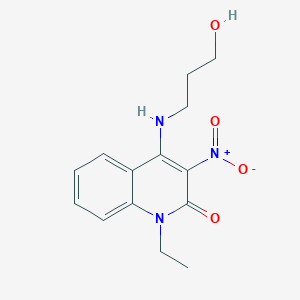
![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
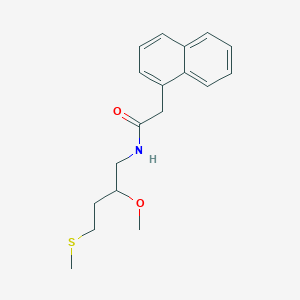
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)
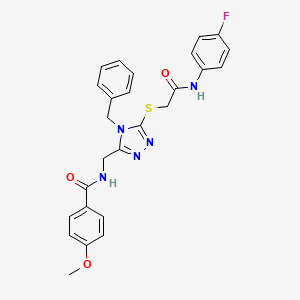
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
